
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The structure of this compound includes a cyclopropyl group attached to the isoxazole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including 3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles typically involve large-scale cycloaddition reactions under controlled conditions. The use of solid-supported catalysts and eco-friendly solvents is becoming more common to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Methylcyclopropyl)isoxazole-4-carboxylic acid include other isoxazole derivatives such as:
5-Amino-3-methyl-Isoxazole-4-carboxylic acid: Known for its use in the synthesis of bioactive peptides.
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a cyclopropyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-8(2-3-8)6-5(7(10)11)4-12-9-6/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
YMYFGQPSFSZZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NOC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)

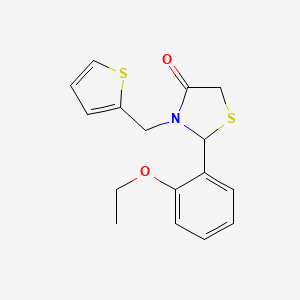
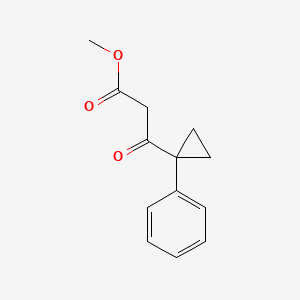

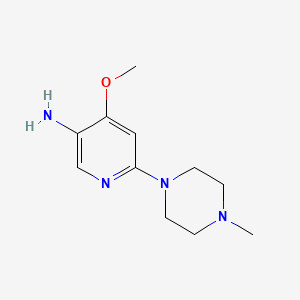
![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)

![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)
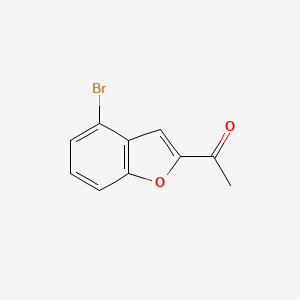

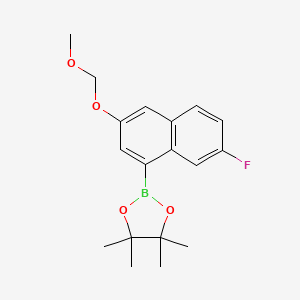
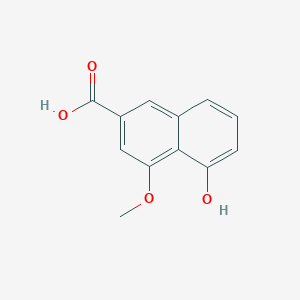
![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
